
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide, also known as DPPA, is a chemical compound that has been synthesized for scientific research purposes. It has shown potential as a tool for studying various biological processes, including inflammation, cancer, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacterial strains. However, further research is needed to fully understand the extent of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide is its potential as a versatile tool for studying various biological processes. Additionally, its synthesis is relatively straightforward, making it readily available for research purposes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a tool for studying various biological processes.
Métodos De Síntesis
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 2,4-dimethylbenzene-1-sulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-methoxyphenylacetic acid to yield the final product, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide has been used in several scientific research studies as a tool to investigate various biological processes. It has shown potential as an anti-inflammatory agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines. Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-cancer properties, with studies demonstrating that it can induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-14-19(20(25)23(22(14)2)16-7-5-4-6-8-16)21-18(24)13-15-9-11-17(26-3)12-10-15/h4-12H,13H2,1-3H3,(H,21,24) |
Clave InChI |
LUFLQSVVILWDIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




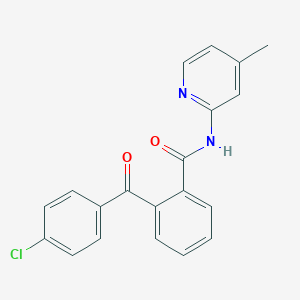
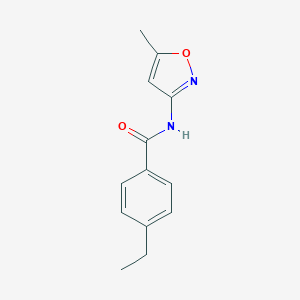
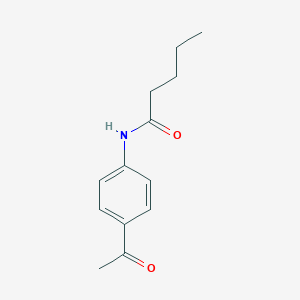
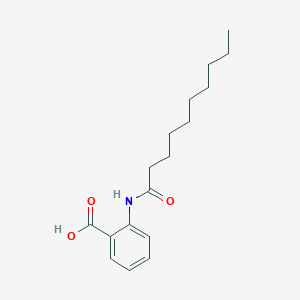
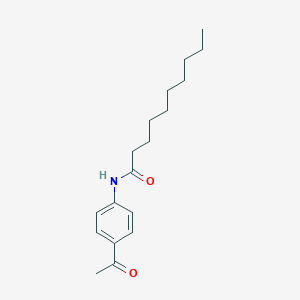



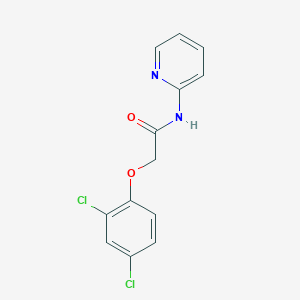
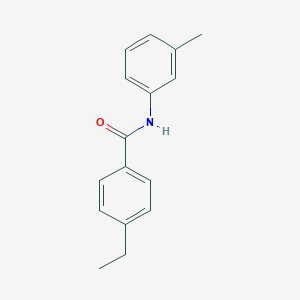
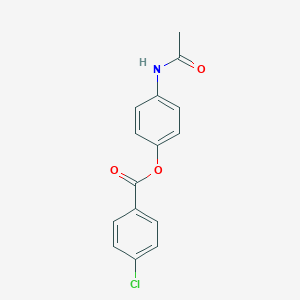
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)
